![molecular formula C10H7ClN2O B1437631 2-chloro-6-(1H-pyrazol-1-yl)benzaldehyde CAS No. 1152975-49-9](/img/structure/B1437631.png)
2-chloro-6-(1H-pyrazol-1-yl)benzaldehyde
Overview
Description
2-Chloro-6-(1H-pyrazol-1-yl)benzaldehyde, also known as 2-chloro-6-pyrazolobenzaldehyde, is an aromatic aldehyde that is used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and ethanol. It is commonly used in organic synthesis, as a reagent for the synthesis of various organic compounds, and as a starting material for the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
2-Chloro-6-(1H-pyrazol-1-yl)benzaldehyde is a versatile reagent that is used in a variety of scientific research applications. It is used as a starting material for the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, fragrances, and other organic compounds. It is also used in the synthesis of various metal complexes, as well as in the synthesis of heterocyclic compounds. In addition, this compound is used in the synthesis of a range of heterocyclic compounds, such as pyrazoles and imidazoles.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Pyrazole derivatives have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
2-Chloro-6-(1H-pyrazol-1-yl)benzaldehyde is a versatile reagent that is used in a variety of scientific research applications. It is relatively easy to synthesize and can be used in a wide range of reactions. However, it is important to note that the reaction can produce toxic by-products, and it is important to take proper safety precautions when handling the reagent.
Future Directions
There are a number of potential future directions for research involving 2-Chloro-6-(1H-pyrazol-1-yl)benzaldehyde. These include further investigation of its potential applications as an antioxidant and antifungal agent, as well as in the treatment of cancer. In addition, further research could be conducted into the synthesis of a range of heterocyclic compounds using this reagent. Further research could also be conducted into the synthesis of metal complexes using this compound, as well as into the synthesis of a range of other organic compounds. Finally, further research could be conducted into the potential toxicity of the reagent and its potential environmental impacts.
properties
IUPAC Name |
2-chloro-6-pyrazol-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-1-4-10(8(9)7-14)13-6-2-5-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULVWSWDCIRHEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.